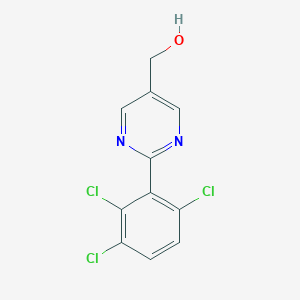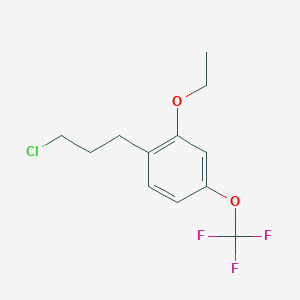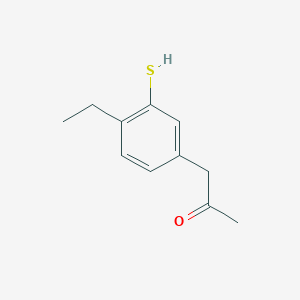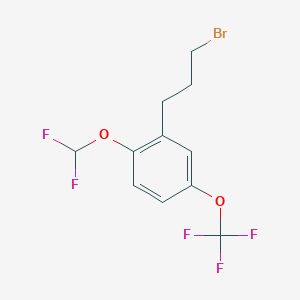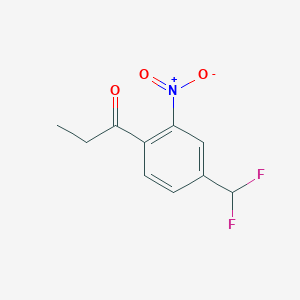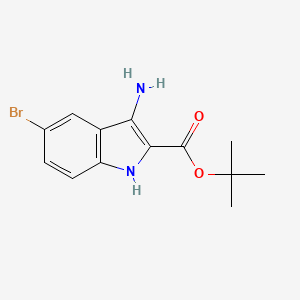
8-Benzyloxy-3'-deoxy-3'-fluoroguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine is a modified nucleoside derivative, specifically a fluoro-modified nucleoside. It is characterized by the presence of a benzyloxy group at the 8th position, a deoxy group at the 3’ position, and a fluorine atom at the 3’ position of the guanosine molecule . This compound is primarily used in scientific research and has shown potential in various applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine involves several steps, including the protection of functional groups, selective fluorination, and deprotection. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using suitable protecting groups to prevent unwanted reactions.
Selective Fluorination: The protected guanosine undergoes selective fluorination at the 3’ position using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Introduction of Benzyloxy Group: The benzyloxy group is introduced at the 8th position through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed to yield the final product, 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine.
Análisis De Reacciones Químicas
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA and RNA synthesis, as well as its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Research has shown that purine nucleoside analogs, including 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine, have broad antitumor activity targeting indolent lymphoid malignancies.
Mecanismo De Acción
The mechanism of action of 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine involves its incorporation into DNA or RNA, where it acts as a chain terminator. This inhibits the synthesis of nucleic acids, leading to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The compound targets enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
8-Benzyloxy-3’-deoxy-3’-fluoroguanosine can be compared with other nucleoside analogs, such as:
Fludarabine: Another purine nucleoside analog with antitumor activity.
Cladribine: Used in the treatment of certain types of leukemia.
Clofarabine: A nucleoside analog used in the treatment of pediatric acute lymphoblastic leukemia.
What sets 8-Benzyloxy-3’-deoxy-3’-fluoroguanosine apart is its unique combination of modifications (benzyloxy, deoxy, and fluoro groups), which confer specific properties and potential advantages in research and therapeutic applications .
Propiedades
Fórmula molecular |
C17H18FN5O5 |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H18FN5O5/c18-10-9(6-24)28-15(12(10)25)23-13-11(14(26)22-16(19)21-13)20-17(23)27-7-8-4-2-1-3-5-8/h1-5,9-10,12,15,24-25H,6-7H2,(H3,19,21,22,26)/t9-,10-,12-,15-/m1/s1 |
Clave InChI |
SHIMOFPIGKCDPN-NDLNZWKESA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O)N=C(NC3=O)N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)F)O)N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


